2-(3-Bromopropyl)-1,2-oxazinane
Overview
Description
2-(3-Bromopropyl)-1,2-oxazinane is a chemical compound characterized by its bromoalkyl group attached to an oxazinane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1,2-oxazinane typically involves the reaction of 1,2-oxazinane with 3-bromopropanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, followed by the addition of a brominating agent like phosphorus tribromide (PBr3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropyl)-1,2-oxazinane can undergo various chemical reactions, including:
Oxidation: The bromoalkyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation: this compound-3-carboxylic acid
Reduction: 2-(3-Propyl)-1,2-oxazinane
Substitution: 2-(3-Iodopropyl)-1,2-oxazinane
Scientific Research Applications
2-(3-Bromopropyl)-1,2-oxazinane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromopropyl)-1,2-oxazinane exerts its effects involves its interaction with specific molecular targets. The bromoalkyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxazinane ring can participate in various chemical transformations, contributing to the compound's reactivity.
Comparison with Similar Compounds
2-(3-Bromopropyl)furan
2-(3-Bromopropyl)pyrrolidine
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
Properties
IUPAC Name |
2-(3-bromopropyl)oxazinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c8-4-3-6-9-5-1-2-7-10-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXHZFKTCQTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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